8-Benzoyl-6-nitroimidazo[1,2-a]pyridine
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Overview
Description
8-Benzoyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and features both benzoyl and nitro functional groups.
Scientific Research Applications
8-Benzoyl-6-nitroimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential in drug discovery, particularly as an anti-tuberculosis agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the nitration of imidazo[1,2-a]pyridine followed by benzoylation. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents, while benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 8-Benzoyl-6-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group plays a crucial role in this process, undergoing reduction within the bacterial cell to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: Various derivatives exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 8-Benzoyl-6-nitroimidazo[1,2-a]pyridine stands out due to its unique combination of benzoyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple scientific disciplines .
Properties
IUPAC Name |
(6-nitroimidazo[1,2-a]pyridin-8-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13(10-4-2-1-3-5-10)12-8-11(17(19)20)9-16-7-6-15-14(12)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDSDLHFXWVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CN3C2=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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